An In-depth Technical Guide to 2-Fluoro-5-nitroanisole (CAS 454-16-0)
An In-depth Technical Guide to 2-Fluoro-5-nitroanisole (CAS 454-16-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-nitroanisole, with the Chemical Abstracts Service (CAS) registry number 454-16-0, is a key aromatic intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its unique structural features, namely the presence of a fluorine atom, a nitro group, and a methoxy group on a benzene ring, impart specific reactivity that makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of 2-Fluoro-5-nitroanisole, with a focus on its role in drug discovery and development.
Physicochemical and Spectroscopic Properties
2-Fluoro-5-nitroanisole is typically a light yellow solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 66-71 °C | [1] |
| Boiling Point | 272 °C at 760 mmHg | [2] |
| Appearance | Light yellow solid/powder | [1] |
| Solubility | Moderately soluble in common organic solvents. |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 2-Fluoro-5-nitroanisole. Below is a summary of its key spectral features.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of 2-Fluoro-5-nitroanisole will exhibit distinct signals corresponding to the aromatic protons and the methoxy group protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show signals for the seven carbon atoms in the molecule, with the carbon attached to the fluorine atom showing a characteristic coupling.
IR (Infrared) Spectroscopy: The IR spectrum of 2-Fluoro-5-nitroanisole is characterized by strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations, C-F stretching, and C-O stretching of the methoxy group.
MS (Mass Spectrometry): The mass spectrum of 2-Fluoro-5-nitroanisole will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Synthesis and Purification
The most common laboratory and industrial synthesis of 2-Fluoro-5-nitroanisole involves the methylation of 2-fluoro-5-nitrophenol.[1]
General Synthesis Workflow
Detailed Experimental Protocol
A representative experimental procedure for the synthesis of 2-Fluoro-5-nitroanisole is as follows:
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To a solution of 2-fluoro-5-nitrophenol (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate (1.1-1.5 equivalents).[3]
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Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.
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Add a methylating agent, such as dimethyl sulfate (1.05-1.2 equivalents), dropwise to the reaction mixture.[3]
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Heat the reaction mixture to a temperature between 60-100°C and monitor the progress of the reaction by a suitable technique like thin-layer chromatography (TLC) or gas chromatography (GC).[3]
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Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product.[3]
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Collect the solid by filtration, wash it thoroughly with water, and dry it under vacuum.
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For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water or petroleum ether.[3] Purity levels exceeding 99.5% can be achieved through careful purification.[4]
Reactivity and Key Transformations
The chemical reactivity of 2-Fluoro-5-nitroanisole is primarily governed by the interplay of its three functional groups.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the carbon atom bearing the fluorine. The fluorine atom serves as a good leaving group, facilitating SₙAr reactions with a variety of nucleophiles.
Experimental Protocol for SₙAr with an Amine:
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Dissolve 2-Fluoro-5-nitroanisole (1 equivalent) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or DMF.
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Add the desired amine (1.1-1.5 equivalents) and a base such as potassium carbonate or triethylamine (2 equivalents).
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Heat the reaction mixture, typically between 50-100°C, and monitor its progress by TLC.
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After the reaction is complete, the mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.
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The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group of 2-Fluoro-5-nitroanisole can be readily reduced to an amino group, yielding 4-fluoro-3-methoxyaniline. This transformation is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds. Common reducing agents include tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
Applications in Drug Development
2-Fluoro-5-nitroanisole is a valuable intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[4] The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule.
While specific, publicly disclosed synthetic routes for all commercial drugs are not always available, the structural motif of 2-Fluoro-5-nitroanisole is found in precursors to several important classes of drugs, including kinase inhibitors used in oncology.
Safety and Handling
2-Fluoro-5-nitroanisole is a chemical that should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[3]
General Safety Precautions:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, wash the affected area with plenty of water.
Conclusion
2-Fluoro-5-nitroanisole is a fundamentally important building block in modern organic synthesis, particularly for the pharmaceutical and agrochemical industries. Its well-defined reactivity, stemming from the strategic placement of its functional groups, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic endeavors.
